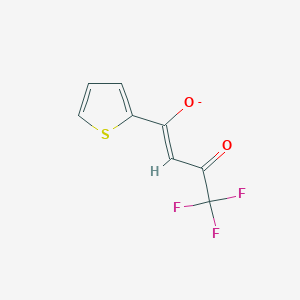

Thenoyl trifluoro acetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4F3O2S- |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-4,12H/p-1/b5-4- |

InChI Key |

NRUKQBVKKFFCSN-PLNGDYQASA-M |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-] |

Canonical SMILES |

C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of action of thenoyl trifluoroacetone on mitochondrial complex II

Mechanism of Action: Thenoyl Trifluoroacetone (TTFA) on Mitochondrial Complex II [1]

Executive Summary

Thenoyl Trifluoroacetone (TTFA) is a highly specific, lipophilic inhibitor of Mitochondrial Complex II (Succinate Dehydrogenase, SDH) . Unlike competitive inhibitors that mimic succinate (e.g., malonate), TTFA targets the ubiquinone-binding pocket (Q-site) within the membrane-anchored subunits. This blockade decouples the oxidation of succinate from the reduction of ubiquinone, stalling the electron transport chain (ETC) and forcing electron leakage that results in significant superoxide generation. This guide details the molecular kinetics, structural binding interfaces, and validated protocols for utilizing TTFA in bioenergetic profiling and oxidative stress modeling.

Molecular Mechanism of Action

Structural Binding Interface

Complex II is a heterotetramer composed of four subunits:

-

SDHA: Flavoprotein (contains FAD and the succinate binding site).[2][3]

-

SDHB: Iron-sulfur protein (contains [2Fe-2S], [4Fe-4S], [3Fe-4S] clusters).

-

SDHC & SDHD: Hydrophobic membrane-anchored subunits that form the cytochrome

heme moiety and the Quinone-binding site (Q-site) .[2][3]

TTFA targets the Q-site located at the interface of SDHC and SDHD, on the matrix side of the inner mitochondrial membrane.

-

Binding Dynamics: TTFA occupies the pocket normally reserved for Ubiquinone (Coenzyme Q).

-

Key Residues: Crystallographic studies (e.g., PDB 1ZOY) indicate that TTFA forms hydrogen bonds with conserved residues such as Tyr58 (SDHD) and Trp163/173 (SDHB) . These interactions stabilize the inhibitor in a position that physically occludes ubiquinone access.

-

Electron Blockade: By binding to the Q-site, TTFA prevents the transfer of electrons from the terminal [3Fe-4S] cluster of SDHB to the ubiquinone pool.

Kinetic Profile

-

Inhibition Type: Non-competitive with respect to succinate; Competitive with respect to Ubiquinone.

-

Potency:

- (Inhibition Constant): Typically in the low micromolar range (~1–5 µM) for isolated mitochondria.

- : ~10–50 µM in cellular assays, depending on lipid density and mitochondrial load.

-

Specificity: Highly selective for Complex II. However, caution is required as TTFA can also inhibit carboxylesterases at similar concentrations (

) [1].

Physiological Impact: The ROS "Short-Circuit"

The inhibition of the Q-site by TTFA has a distinct bioenergetic signature compared to succinate-site inhibitors like malonate.

-

Electron Backlog: Electrons derived from succinate oxidation reduce FAD to

and traverse the Fe-S clusters but cannot exit to Ubiquinone. -

Flavin Radical Formation: The stalled electrons accumulate at the FAD cofactor within SDHA.

-

Superoxide Generation: The fully reduced flavin is highly reactive with molecular oxygen (

), leading to the production of superoxide anions (-

Note: Unlike Complex I or III inhibitors which often generate ROS via Reverse Electron Transport (RET), TTFA-induced ROS is primarily a result of forward electron flow stall at the FAD site [2].

-

Pathway Visualization: Electron Flow & Blockade

Figure 1: Mechanism of TTFA inhibition at the Q-site of Complex II, leading to upstream electron accumulation and superoxide generation at the FAD site.

Experimental Protocols

Mitochondrial Respiration Assay (Isolated Mitochondria)

Objective: Quantify Complex II-driven respiration and its specific inhibition by TTFA.

Reagents:

-

Isolation Buffer: 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, 1 mg/mL BSA, pH 7.4.

-

Respiration Buffer (MAS): 70 mM Sucrose, 220 mM Mannitol, 10 mM

, 5 mM -

Substrates: Succinate (10 mM), Rotenone (2 µM - to block Complex I).

-

Inhibitor: TTFA (Stock 10 mM in DMSO/Ethanol).

Protocol:

-

Isolation: Isolate mitochondria from fresh tissue (liver/heart) or cells using standard differential centrifugation.

-

Equilibration: Resuspend mitochondria (0.5 mg protein/mL) in Respiration Buffer in an Oxygraph chamber (e.g., Oroboros or Hansatech) or Seahorse XF plate.

-

Complex I Block: Add Rotenone (2 µM) to prevent reverse electron transport and ensure respiration is solely driven by Complex II.

-

State 2 Respiration: Add Succinate (10 mM) . Record basal respiration.

-

State 3 Respiration: Add ADP (1-2 mM) . Observe rapid oxygen consumption (Active State).

-

Inhibition: Titrate TTFA (1 µM – 50 µM) .

-

Expectation: Immediate, dose-dependent decrease in Oxygen Consumption Rate (OCR).

-

Control: Add Malonate (5 mM) to a separate run to compare competitive vs. non-competitive profiles.

-

Data Analysis Table:

| Parameter | Condition | Expected Outcome with TTFA |

| State 2 Rate | Succinate + Rotenone | Minimal effect (low turnover) |

| State 3 Rate | Succinate + ADP | Strong Inhibition (>90% reduction) |

| Uncoupled Rate | FCCP Addition | Blocked (Inhibition persists) |

| ROS Production | Amplex Red Assay | Significant Increase |

ROS Generation Assay (Amplex Red)

Objective: Measure superoxide/H2O2 production induced by TTFA.

-

Setup: Use a fluorescence microplate reader (Ex/Em: 530/590 nm).

-

Mix: 50 µg mitochondrial protein + Respiration Buffer.

-

Probes: Add Amplex Red (50 µM) + HRP (0.1 U/mL) + SOD (25 U/mL) (to convert superoxide to H2O2).

-

Start: Add Succinate (5 mM) .

-

Trigger: Inject TTFA (20 µM) .

-

Read: Kinetic read for 30 minutes.

-

Result: A sharp increase in fluorescence slope indicates superoxide generation due to the Q-site block.

-

Troubleshooting & Limitations

-

Solubility: TTFA is highly lipophilic. Prepare stock solutions in DMSO or Ethanol. Ensure final solvent concentration in the assay is <0.1% to avoid membrane disruption.

-

Stability: TTFA is sensitive to hydrolysis in aqueous solution over long periods; prepare fresh working dilutions daily.

-

Off-Target Effects: At high concentrations (>100 µM), TTFA may inhibit other quinone-dependent enzymes or carboxylesterases. Stick to the 10–50 µM window for specificity.

-

Interference: Avoid using TTFA in assays requiring esterase activity (e.g., Calcein-AM viability stains) as it acts as a competitive inhibitor of esterases [1].

References

-

Zhang, J. et al. (2002). "Thenoyltrifluoroacetone, a potent inhibitor of carboxylesterase activity."[1] Biochemical Pharmacology, 63(8), 1563-1566. Link

-

Quinlan, C. L. et al. (2012).[3] "Mitochondrial complex II can generate reactive oxygen species at high rates in both the forward and reverse reactions." Journal of Biological Chemistry, 287(32), 27255-27264. Link

-

Sun, F. et al. (2005). "Crystal Structure of Mitochondrial Respiratory Membrane Protein Complex II." Cell, 121(7), 1043-1057. Link

-

Dröse, S. (2013). "Differential effects of complex II inhibitors on production of reactive oxygen species." Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(5), 578-586. Link

Sources

An In-Depth Technical Guide to the Role of Thenoyltrifluoroacetone in Succinate Dehydrogenase Inhibition

Preamble: Beyond a Simple Inhibitor

Thenoyltrifluoroacetone (TTFA) is frequently cited in literature as a "classic" inhibitor of mitochondrial Complex II, or Succinate Dehydrogenase (SDH). However, to the researcher in drug development or cellular metabolism, this description is merely the headline. The true value of TTFA lies in its specific mechanism of action, which, when properly understood, transforms it from a simple molecular tool into a precise instrument for dissecting the intricacies of cellular respiration, signaling, and pathology.

This guide moves beyond the textbook definition to provide a detailed, field-proven perspective on TTFA. We will explore the causality behind its inhibitory action, the downstream cellular consequences, and the robust experimental designs required to generate clean, interpretable data. The aim is to equip you, the scientist, with the foundational knowledge and practical methodologies to leverage TTFA effectively in your research.

Succinate Dehydrogenase: The Bioenergetic Linchpin

To appreciate the inhibitor, we must first respect the enzyme. Succinate Dehydrogenase is unique among the enzymes of the Krebs cycle. It is the only one directly embedded in the inner mitochondrial membrane, physically linking the Krebs cycle to the electron transport chain (ETC).[1][2][3] This dual role makes it a critical control point for cellular energy metabolism.

-

Krebs Cycle Function: SDH catalyzes the oxidation of succinate to fumarate.[2][4]

-

Electron Transport Chain Function: Simultaneously, it transfers the electrons derived from succinate to the ubiquinone (Coenzyme Q) pool, reducing it to ubiquinol.[2][4] This activity is more specifically termed succinate-quinone reductase (SQR).[5]

The enzyme complex is composed of four subunits (SDHA, SDHB, SDHC, SDHD).[3][6] The succinate oxidation site is located on the SDHA subunit, while the electrons are passed through a series of iron-sulfur clusters in SDHB to the ubiquinone binding site (the Q-site), which is a pocket formed by the SDHB, SDHC, and SDHD subunits.[3][5]

Figure 1: The dual role of SDH, linking the Krebs Cycle to the Electron Transport Chain, and the specific site of inhibition by TTFA.

The Mechanism of TTFA Inhibition: A Tale of Two Sites

The inhibitory landscape of SDH is primarily divided into two categories, and understanding this distinction is critical for experimental design and data interpretation.

-

Competitive Inhibitors: These molecules, such as malonate and malate, are structurally similar to the native substrate, succinate. They bind directly to the dicarboxylate active site on the SDHA subunit, physically preventing succinate from binding.[7]

-

Q-site Inhibitors (Non-competitive): TTFA belongs to this class. It does not compete with succinate.[4] Instead, TTFA binds to the ubiquinone-binding pocket (the Q-site).[7][8] This binding event prevents the reduction of ubiquinone to ubiquinol, effectively halting the transfer of electrons out of the SDH complex.[8]

The crucial insight here is that while succinate can still be oxidized at the SDHA site, the electrons have nowhere to go. This blockage at the Q-site is the specific action of TTFA. Crystallographic studies have shown that small inhibitors like TTFA fit entirely within the main pocket of the Q-site.[5] The interaction involves hydrogen bonding with key residues such as Tyrosine (Tyr58) in subunit SDHD and Tryptophan (Trp173) in subunit SDHB.[5]

Figure 2: Differentiated binding sites for competitive (Malonate) and non-competitive (TTFA) inhibitors on the SDH complex.

Cellular Consequences of TTFA-Mediated Inhibition

Blocking a central metabolic hub like SDH has profound and cascading effects on cellular physiology.

Impaired Respiration and ATP Production

The most immediate consequence is a decrease in cellular respiration.[9] By preventing electrons from succinate from entering the ETC, TTFA effectively shuts down one of the two major entry points for reducing equivalents (the other being Complex I for NADH). This leads to a reduced proton motive force across the inner mitochondrial membrane and, consequently, a lower rate of ATP synthesis by ATP synthase.[9]

Increased Reactive Oxygen Species (ROS) Production

A critical and often exploited consequence of TTFA inhibition is the generation of reactive oxygen species (ROS).[2][4] When electron flow is blocked at the Q-site, the upstream electron carriers, particularly the FAD site in SDHA, can become over-reduced.[2] These stalled electrons can be inappropriately transferred directly to molecular oxygen, generating superoxide radicals (O₂⁻). This effect is pronounced when succinate levels are low to moderate.[2]

This controlled induction of mitochondrial ROS makes TTFA a valuable tool for studying redox signaling and oxidative stress.[4][10] It has been shown that TTFA-induced ROS can delay overall cell cycle progression and even trigger autophagic cell death in certain cancer cell lines.[9][11]

Metabolic Reprogramming and Succinate Accumulation

Inhibition of SDH leads to the accumulation of its substrate, succinate.[1][12] Succinate is not merely a metabolite; it is a potent signaling molecule. Elevated succinate levels can inhibit a class of enzymes called α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[2] PHD inhibition leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen, even under normoxic conditions—a phenomenon known as "pseudo-hypoxia."[2] This can drive significant changes in gene expression related to angiogenesis, glycolysis, and cell survival.

Experimental Design and Protocols

To accurately measure and interpret the effects of TTFA, a robust and well-controlled experimental setup is paramount.

Choosing the Right Assay: SQR vs. SDH Activity

It is essential to distinguish between assays measuring the full succinate-quinone reductase (SQR) activity and those that only measure the succinate dehydrogenase (SDH) portion with artificial electron acceptors like MTT or DCPIP.[7][13]

-

SQR Assays: These measure the complete physiological reaction from succinate to ubiquinone. TTFA potently inhibits this activity.[7]

-

SDH Assays (Artificial Acceptors): These assays "hijack" electrons from the Fe-S clusters before they reach the Q-site. Consequently, they are much less sensitive to TTFA.[7]

Causality: A common pitfall is using an SDH assay with an artificial acceptor to characterize a Q-site inhibitor. The lack of potent inhibition observed is not because the inhibitor is weak, but because the assay bypasses the inhibitor's target site. Therefore, for studying TTFA, SQR assays or, ideally, direct measurement of mitochondrial respiration are the methods of choice.

Protocol: High-Resolution Respirometry

High-resolution respirometry (e.g., using Seahorse XF or Oroboros O2k platforms) provides the most comprehensive and physiologically relevant data on mitochondrial function. The following is a self-validating protocol to specifically assess the inhibitory effect of TTFA on Complex II-linked respiration in permeabilized cells or isolated mitochondria.

Objective: To isolate and quantify the inhibition of Complex II-linked respiration by TTFA.

Materials:

-

Permeabilized cells or isolated mitochondria

-

Respiration buffer (e.g., MiR05)

-

Substrates: Pyruvate, Malate, Succinate

-

Inhibitors: Rotenone (Complex I inhibitor), TTFA (Complex II inhibitor), Antimycin A (Complex III inhibitor)

-

Uncoupler: FCCP or CCCP

-

ATP Synthase Inhibitor: Oligomycin

Step-by-Step Methodology:

-

Baseline & Permeabilization: Add the cell suspension to the instrument chamber. For intact cells, measure basal respiration. Then, inject a permeabilizing agent like digitonin to allow substrates and inhibitors access to the mitochondria.[14]

-

Isolate Complex I Respiration: Inject Pyruvate and Malate. This provides NADH to fuel Complex I-linked respiration. Measure the oxygen consumption rate (OCR).

-

Block Complex I: Inject Rotenone. This will completely inhibit Complex I. The OCR will drop significantly, revealing non-mitochondrial oxygen consumption and any minor substrate oxidation pathways. This step is crucial as it ensures that the subsequent measurements are solely due to Complex II activity.

-

Isolate Complex II Respiration: Inject Succinate. With Complex I blocked, succinate is now the only substrate fueling the ETC. The resulting OCR is a direct measure of Complex II-linked respiration.

-

Inhibit Complex II: Inject TTFA. A dose-response curve can be generated by titrating different concentrations of TTFA. The decrease in OCR following TTFA injection directly quantifies its inhibitory effect on SDH.

-

Confirm Mitochondrial Respiration Blockade: As a final control, inject Antimycin A to block Complex III. This should abolish any remaining mitochondrial respiration, confirming that the previously measured OCR was indeed from the ETC.

Figure 3: A validated experimental workflow for assessing TTFA inhibition using high-resolution respirometry.

Quantitative Data: Inhibitory Concentrations

The potency of an inhibitor is typically expressed as its IC₅₀ (the concentration required to inhibit 50% of enzyme activity) or Kᵢ (the inhibition constant). These values can vary depending on the biological system and assay conditions.

| Inhibitor | Target | Typical IC₅₀ / Kᵢ | Notes |

| Thenoyltrifluoroacetone (TTFA) | SDH (Q-Site) | IC₅₀: ~51.5 µM (mitochondrial ETC)[15] | Potency is highly dependent on the assay. Also inhibits carboxylesterase at sub-micromolar concentrations.[16][17] |

| TTFA | Carboxylesterase | IC₅₀: 0.54 µM, Kᵢ: 0.61 µM[16][17] | An important off-target effect to consider, especially when using ester-based fluorescent probes.[16] |

| Malonate | SDH (Succinate Site) | Varies widely (mM range) | A classic competitive inhibitor, requires much higher concentrations than TTFA.[7] |

Authoritative Insight: The off-target inhibition of carboxylesterase by TTFA is a critical consideration.[16][17] If your experimental system involves fluorescent probes that are esters (e.g., Calcein-AM), their cleavage could be inhibited by TTFA, leading to confounding results unrelated to mitochondrial respiration. Always validate potential off-target effects in your specific system.

Conclusion and Future Directions

Thenoyltrifluoroacetone is far more than a simple tool for shutting down Complex II. It is a specific probe for the Q-site, enabling detailed investigation into the coupling of the Krebs cycle and the ETC. Its ability to induce controlled ROS production and mimic aspects of succinate accumulation makes it invaluable for research in cancer metabolism, redox signaling, and neurodegenerative diseases where SDH dysfunction is implicated.[18] By employing methodologically sound, self-validating protocols, researchers can harness the specificity of TTFA to uncover novel insights into the central role of Succinate Dehydrogenase in health and disease.

References

-

Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine. (n.d.). National Institutes of Health (NIH). [Link]

-

Thenoyltrifluoroacetone, a potent inhibitor of carboxylesterase activity. (2002). PubMed. [Link]

-

Thenoyltrifluoroacetone – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. (1993). PubMed. [Link]

-

Succinate Dehydrogenase: Structure, Function and Significance. (n.d.). Request PDF. [Link]

-

Succinate Dehydrogenase (SDH) Activity Assay Kit (E-BC-K649-M). (n.d.). Elabscience. [Link]

-

Inhibition of the succinyl dehydrogenase complex in acute myeloid leukemia leads to a lactate-fuelled respiratory metabolic vulnerability. (2022). PubMed Central. [Link]

-

Mitochondria in Renal Ischemia–Reperfusion Injury: From Mechanisms to Therapeutics. (n.d.). MDPI. [Link]

-

Succinate dehydrogenase (mitochondrial complex II) is a source of reactive oxygen species in plants and regulates development and stress responses. (2015). Wiley Online Library. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). MDPI. [Link]

-

Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. (2023). MDPI. [Link]

-

Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors. (2011). PubMed Central. [Link]

-

Thenoyltrifluoroacetone. (n.d.). Wikipedia. [Link]

-

Thenoyltrifluoroacetone, a potent inhibitor of carboxylesterase activity. (n.d.). Request PDF. [Link]

-

[Interaction of mitochondrial succinate:ubiquinone reductase with thenoyltrifluoroacetone and carboxin]. (1982). PubMed. [Link]

-

Succinate dehydrogenase. (n.d.). Wikipedia. [Link]

-

Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production. (2008). PubMed. [Link]

-

Targeting succinate:ubiquinone reductase potentiates the efficacy of anticancer therapy. (2016). PubMed. [Link]

-

An essential role of the mitochondrial electron transport chain in cell proliferation is to enable aspartate synthesis. (2015). PubMed Central. [Link]

-

[Effect of tenoyltrifluoroacetone on the functioning of mitochondria and other membrane structures]. (1981). PubMed. [Link]

-

Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. (2022). National Institutes of Health (NIH). [Link]

-

Measuring mitochondrial respiration in intact skeletal muscle fibers. (n.d.). Agilent. [Link]

-

The probable site of action of thenolytrifluoracetone on the respiratory chain. (1977). PubMed Central. [Link]

-

Effect of thenoyltrifluoroacetone on the interaction of succinate dehydrogenase and cytochrome b in ubiquinone-depleted submitochondrial particles. (1978). PubMed. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). MDPI. [Link]

-

Mitochondrial electron-transport-chain inhibitors of complexes I and II induce autophagic cell death mediated by reactive oxygen species. (2007). Journal of Cell Science. [Link]

-

The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. (2015). PubMed Central. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). MDPI. [Link]

-

A Method for Real-Time Assessment of Mitochondrial Respiration Using Murine Corneal Biopsy. (2022). IOVS. [Link]

-

Inhibition of the succinyl dehydrogenase complex in acute myeloid leukemia leads to a lactate-fuelled respiratory metabolic vulnerability. (2022). ResearchGate. [Link]

-

Influence of Mitochondrial Electron Transport Chain Inhibitors on Respiration and Gene Expression of Respiratory Components in a Greening Wheat Leaf. (2016). ResearchGate. [Link]

-

Succinate Dehydrogenase. (2023). Proteopedia. [Link]

-

Biochemistry, Electron Transport Chain. (2023). National Center for Biotechnology Information (NCBI). [Link]

-

Research Advances in Succinate Dehydrogenase. (2016). TSI Journals. [Link]

-

Experiment CM-3: Mitochondrial Respiration. (n.d.). ADInstruments. [Link]

-

High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. (2014). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. endsdhi.com [endsdhi.com]

- 5. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]

- 9. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]

- 14. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Thenoyltrifluoroacetone, a potent inhibitor of carboxylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of the succinyl dehydrogenase complex in acute myeloid leukemia leads to a lactate-fuelled respiratory metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Interactions of Thenoyl Trifluoroacetone (TTA)

[1]

Executive Summary

Thenoyl trifluoroacetone (TTA), chemically known as 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione, is a critical fluorinated

Its utility is governed by its solubility profile, which exhibits a strong dependence on solvent polarity due to keto-enol tautomerism .[1] This guide provides a technical analysis of TTA’s solubility across organic solvent classes, the thermodynamic drivers of its dissolution, and a validated protocol for solubility determination.

Physicochemical Properties & Solubility Data[1][2][3][4][5][6]

TTA is a lipophilic weak acid (

Quantitative Solubility Profile

The following data synthesizes experimental values and partition coefficients. TTA is characterized by high solubility in non-polar and chlorinated solvents, moderate solubility in polar aprotic solvents, and negligible solubility in water.[1]

| Solvent Class | Solvent | Solubility (Approx. @ 25°C) | Dominant Tautomer | Mechanistic Insight |

| Non-Polar | Benzene | > 1.0 M (Very High) | Enol (>95%) | Stabilized by intramolecular H-bonding (chelate ring).[1] |

| Toluene | > 1.0 M (Very High) | Enol | High van der Waals affinity with thiophene ring.[1] | |

| Cyclohexane | High | Enol | Minimal solvent-solute interaction; internal H-bond dominates.[1] | |

| Carbon Tetrachloride ( | High | Enol | Classic non-polar solvent for | |

| Polar Aprotic | DMSO | ~30 mg/mL (0.13 M) | Mixed | Solvent disrupts internal H-bond; stabilizes keto form via dipole interactions.[1] |

| DMF | ~30 mg/mL (0.13 M) | Mixed | Similar to DMSO; competes for H-bonding.[1] | |

| Polar Protic | Ethanol | ~30 mg/mL (0.13 M) | Mixed | Intermolecular H-bonding with solvent reduces enol stability.[1] |

| Water | Insoluble (< 0.1 g/L) | Keto (hydrate) | Hydrophobic effect forces aggregation; high energy cost to solvate |

Key Metric: The distribution ratio (

Thermodynamic Parameters of Dissolution

The dissolution of TTA is thermodynamically driven by the enthalpy of solvation (

Mechanistic Analysis: The Keto-Enol Driver

Understanding TTA solubility requires analyzing the Keto-Enol Tautomerism .[1] Unlike simple ketones, TTA forms a stable 6-membered ring in its enol form via an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

Solvent-Dependent Equilibrium

The equilibrium constant

-

In Non-Polar Solvents (e.g., Benzene, Hexane):

-

The solvent cannot effectively hydrogen bond with TTA.

-

TTA maximizes stability by forming an intramolecular hydrogen bond (cis-enol form).[1]

-

Result: The molecule becomes effectively non-polar, reducing the dipole moment and enhancing solubility in non-polar media.

-

-

In Polar Solvents (e.g., DMSO, Water):

-

Solvent molecules act as H-bond donors/acceptors.[1]

-

Intermolecular H-bonds between TTA and the solvent compete with the intramolecular bond.

-

Result: The equilibrium shifts toward the diketo form (or trans-enol), which is more polar but less soluble in the absence of specific solvation shells.

-

Visualization of Tautomeric Shift

The following diagram illustrates the structural shift and its relation to solvent interaction.

Figure 1: Influence of solvent polarity on the keto-enol equilibrium of TTA. The cis-enol form is the active species for metal chelation.

Validated Experimental Protocol: Solubility Determination

To determine the precise solubility of TTA in a specific organic solvent (e.g., for a new extraction workflow), use the following Shake-Flask Method with UV-Vis Detection . This protocol accounts for the volatility and tautomeric equilibration time of TTA.

Reagents & Equipment[1]

-

Analyte: 2-Thenoyltrifluoroacetone (TTA), >99% purity.[1]

-

Solvent: HPLC-grade solvent of interest (e.g., Toluene, Ethanol).[1]

-

Equipment: Orbital shaker (temp. controlled), Centrifuge, UV-Vis Spectrophotometer, 0.45 µm PTFE syringe filters.

Step-by-Step Workflow

-

Saturation Preparation:

-

Add excess TTA solid (~100 mg) to 2 mL of the solvent in a glass vial.

-

Note: Use glass; TTA can leach plasticizers from certain plastics.[1]

-

-

Equilibration:

-

Seal vial tightly (Parafilm over cap) to prevent solvent evaporation.[1]

-

Agitate at 25°C ± 0.1°C for 24 hours at 150 rpm.

-

Critical: Allow sufficient time for the keto-enol ratio to stabilize in the specific solvent.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-wetted 0.45 µm PTFE filter.

-

Ensure the filtrate is crystal-clear.[1]

-

-

Quantification (UV-Vis):

-

Prepare a serial dilution of the supernatant using the same solvent.

-

Measure Absorbance at

(typically 320–340 nm for the enol form).[1] -

Calculate concentration using a calibration curve derived from standard solutions.

-

Workflow Diagram

Figure 2: Step-by-step decision tree for determining the equilibrium solubility of TTA.

Application Context: Solvent Extraction

In metal extraction (e.g., separating

-

Preferred Solvents: Xylene, Toluene, or Benzene are preferred over alcohols.[1]

-

Why? They maintain TTA in its enol form , which is the species that deprotonates to form the chelating enolate ion (

).[1] Polar solvents stabilize the keto form, which is inactive for chelation until it tautomerizes, slowing down the extraction kinetics.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Thermochemical Data for Beta-Diketones. NIST Chemistry WebBook.[1][2][3] Retrieved from [Link][1]

-

MDPI. (2021). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals. Processes. Retrieved from [Link][1]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism and Solvent Effects. Retrieved from [Link]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Thenoyltrifluoroacetone (TTA) in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenoyltrifluoroacetone (TTA), a β-diketone of significant interest in analytical chemistry and drug development, exhibits a dynamic keto-enol tautomeric equilibrium in solution. This guide provides a comprehensive technical overview of this phenomenon, detailing the structural characteristics of the tautomers, the profound influence of the solvent environment on the equilibrium position, and the primary analytical techniques for its characterization. By synthesizing theoretical principles with practical experimental protocols, this document serves as an essential resource for professionals requiring a deep, mechanistic understanding of TTA's solution-phase behavior.

Introduction: The Significance of Tautomerism in Thenoyltrifluoroacetone

Thenoyltrifluoroacetone (4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione), commonly abbreviated as TTA, is a versatile chelating agent extensively used in the solvent extraction of metal ions, particularly lanthanides and actinides.[1][2] Its utility is fundamentally linked to its molecular structure and the dynamic equilibrium between its keto and enol forms.[1] This process, known as tautomerism, involves the migration of a proton and the shifting of bonding electrons, resulting in two or more interconvertible isomers.[3][4]

For TTA, the equilibrium between the diketone (keto) form and the β-keto-enol (enol) form is crucial. The enol form, stabilized by an intramolecular hydrogen bond, is the primary species responsible for chelation.[1] Therefore, understanding and controlling the keto-enol equilibrium is paramount for optimizing extraction processes, designing novel therapeutic agents, and interpreting spectroscopic data. The position of this equilibrium is not static; it is exquisitely sensitive to factors such as solvent polarity, temperature, and pH.[1][5]

This guide will explore the structural nuances of the TTA tautomers, the thermodynamic and mechanistic principles governing their interconversion, and the powerful spectroscopic tools used to probe this equilibrium.

The Tautomeric Equilibrium: Keto vs. Enol Forms

TTA exists as a mixture of two tautomeric forms: the keto form and the enol form.[1] The equilibrium can be represented as follows:

Caption: Keto-enol tautomeric equilibrium of Thenoyltrifluoroacetone (TTA).

The keto form possesses two carbonyl groups (C=O) separated by a methylene group (-CH₂-). The enol form is characterized by a carbon-carbon double bond (C=C) and a hydroxyl group (-OH), with the enolic proton forming a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[1] This intramolecular hydrogen bond contributes significantly to the stability of the enol tautomer.[6]

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group enhances the acidity of the methylene protons in the keto form, favoring enolization.[7] Consequently, in many common organic solvents, the enol form is the predominant species at equilibrium.[7]

The Decisive Role of the Solvent Environment

The solvent plays a critical role in determining the position of the keto-enol equilibrium by differentially solvating and stabilizing the two tautomers.[5][8] This solvent dependence is a key consideration in any application involving TTA in solution.

Solvent Polarity and Hydrogen Bonding

The general trend is that the percentage of the enol form decreases with increasing solvent polarity.[7][9] This can be explained by the following causal relationships:

-

Nonpolar Solvents (e.g., Hexane, Carbon Tetrachloride): In these environments, the intramolecular hydrogen bond of the enol form is highly stabilizing as there is no competition from solvent molecules. This leads to a strong preference for the enol tautomer.[6][7]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents have significant dipole moments and can stabilize the more polar keto form through dipole-dipole interactions. While they don't directly compete for hydrogen bonding as donors, their polarity can disrupt the intramolecular hydrogen bond of the enol, shifting the equilibrium towards the keto form.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, providing substantial stabilization.[7] Simultaneously, they compete with the intramolecular hydrogen bond of the enol, destabilizing it. The net effect is a significant shift in the equilibrium towards the keto form.[6]

Caption: Influence of solvent polarity on the TTA keto-enol equilibrium.

Quantitative Data on Tautomeric Equilibrium

The equilibrium constant, KT, is defined as the ratio of the enol concentration to the keto concentration ([Enol]/[Keto]). The percentage of the enol form is a common way to express the equilibrium position.

| Solvent | Dielectric Constant (ε) | % Enol Form (Approx.) | Reference |

| Cyclohexane | 2.0 | ~99% | [10] |

| Carbon Tetrachloride | 2.2 | 94% - 97% | [6][7] |

| Benzene | 2.3 | ~95% | [10] |

| Chloroform (CDCl₃) | 4.8 | 83% - 92% | [11] |

| Acetonitrile | 37.5 | ~36% | [7] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~55% | [11] |

| Methanol | 32.7 | ~70% | [7] |

| Water (D₂O) | 78.4 | < 5% | [6] |

Note: The exact values can vary slightly depending on temperature and concentration.

Analytical Methodologies for Characterization

Several spectroscopic techniques are instrumental in studying the keto-enol tautomerism of TTA. NMR and UV-Vis spectroscopy are the most powerful and commonly employed methods.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for both identifying and quantifying the keto and enol tautomers in solution.[1][12] ¹H NMR is particularly informative.

-

Expertise & Experience: The key to a successful NMR analysis is recognizing the distinct signals for each tautomer. The enol form displays a characteristic sharp singlet for the enolic hydroxyl proton, typically far downfield (δ 13-16 ppm), due to the strong intramolecular hydrogen bond. It also shows a vinyl proton signal (δ ~6-7 ppm). The keto form is identified by a singlet corresponding to the two methylene protons (-CH₂-), usually found in the δ 4-5 ppm region.[7][13] The relative amounts of the two forms can be determined by integrating the areas of these characteristic peaks.[1]

-

Sample Preparation: Accurately weigh ~10-20 mg of TTA and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. Ensure the TTA is fully dissolved.

-

Causality: Deuterated solvents are used to avoid a large interfering solvent signal in the ¹H spectrum. The choice of solvent is the primary experimental variable for studying its effect on the equilibrium.

-

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly shimmed to ensure good resolution, which is critical for accurate integration.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of at least 5 seconds is recommended for accurate quantification, allowing for full relaxation of all protons.

-

Spectral Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Data Analysis & Quantification: a. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS). b. Identify the characteristic peaks:

- Keto form: Methylene protons (-CH₂-)

- Enol form: Vinyl proton (-CH=) c. Integrate the area under these respective peaks. The enolic -OH proton is often broad and not ideal for quantification. The vinyl proton of the enol and the methylene protons of the keto form are more reliable. d. Calculate the mole fraction or percentage of each tautomer:

- % Enol = [Integral(Enol) / (Integral(Enol) + (Integral(Keto)/2))] * 100

- Trustworthiness: The integral of the keto methylene peak must be divided by two because it represents two protons, while the enol vinyl peak represents one proton. This normalization is crucial for a valid calculation. e. Calculate the equilibrium constant: K_T = (% Enol / % Keto).

Caption: Standard workflow for NMR-based analysis of TTA tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy is another valuable tool for studying the keto-enol equilibrium, as the two tautomers have distinct electronic absorption spectra.[11][14]

-

Expertise & Experience: The enol form, with its extended π-conjugated system, absorbs at a longer wavelength (λ_max) compared to the less conjugated keto form.[11] Typically, the enol form of TTA shows a strong absorption band around 340 nm, while the keto form absorbs at a shorter wavelength, often below 300 nm. By monitoring the absorbance at the λ_max of the enol form in different solvents, one can qualitatively and, with appropriate calibration, quantitatively assess the equilibrium position. A higher absorbance at ~340 nm corresponds to a higher concentration of the enol tautomer.

-

Stock Solution Preparation: Prepare a concentrated stock solution of TTA (e.g., 10 mM) in a volatile solvent like methanol or acetonitrile.

-

Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 10-50 µM) by transferring a small aliquot of the stock solution into volumetric flasks and diluting with the various solvents to be tested (e.g., hexane, chloroform, methanol).

-

Causality: Working at low concentrations is necessary to ensure the solution remains within the linear range of the Beer-Lambert law.

-

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent from each working solution as the blank (reference).

-

Data Acquisition: Scan the UV-Vis spectrum of each solution over a range of approximately 250-450 nm.

-

Data Analysis: a. Identify the λ_max for the primary absorption band in each solvent. b. Compare the absorbance values at the λ_max of the enol form (~340 nm) across the different solvents. c. Observe the solvatochromic shifts (shifts in λ_max) and changes in absorbance intensity to infer the relative stabilization of the enol form.[15] A decrease in absorbance intensity at this wavelength indicates a shift in the equilibrium toward the keto form.

Conclusion and Future Directions

The keto-enol tautomerism of thenoyltrifluoroacetone is a fundamental property that dictates its chemical behavior and applications. The equilibrium is highly sensitive to the solvent environment, with nonpolar solvents strongly favoring the enol form and polar protic solvents shifting the balance towards the keto form. Analytical techniques like NMR and UV-Vis spectroscopy provide robust, quantitative methods for characterizing this equilibrium. For researchers in drug development and materials science, a thorough understanding of these principles is essential for predicting molecular interactions, optimizing reaction conditions, and designing novel TTA-based systems with tailored properties.

Future research may focus on the tautomeric behavior of TTA in more complex and novel solvent systems, such as ionic liquids, and on leveraging computational chemistry to build more accurate predictive models of solvation effects.[2][10]

References

-

Grande, K. D., & Rosenfeld, S. M. (1980). Tautomeric equilibria in acetoacetic acid. The Journal of Organic Chemistry, 45(9), 1626-1628. [Link]

-

AL-Hilfi, J. A. (2020). A Structural Study of 2-Thenoyltrifluoroacetone Schiff Bases and Their Thione Derivatives: Synthesis, NMR and IR. AIP Conference Proceedings, 2290(1), 030030. [Link]

-

Nekoei, A.-R., Tayyari, S. F., Vakili, M., Holakoei, S., Hamidian, A. H., & Sammelson, R. E. (2009). Conformation and vibrational spectra and assignment of 2-thenoyltrifluoroacetone. Journal of Molecular Structure, 932(1–3), 112–122. [Link]

-

Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]

-

Atanassova, M. (2021). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. Molecules, 26(11), 3379. [Link]

-

Tayyari, S. F., & Nekoei, A. R. (2009). Conformation and vibrational spectra and assignment of 2-thenoyltrifluoroacetone. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Khan Academy. (n.d.). Keto-enol tautomerization. [Link]

-

Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides. [Link]

-

Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. jackwestin.com [jackwestin.com]

- 4. m.youtube.com [m.youtube.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Partition: A Technical Guide to Thenoyltrifluoroacetone (TTA) in Solvent Extraction

Executive Summary

Thenoyltrifluoroacetone (TTA) stands as a pivotal reagent in the history of chelation chemistry and radiochemical processing. Originally synthesized during the Manhattan Project era to address the complex separation needs of actinides, TTA introduced a paradigm shift by leveraging the electron-withdrawing power of the trifluoromethyl group (

Historical Genesis & Chemical Architecture[1]

The Manhattan Imperative

The development of TTA was not serendipitous; it was engineered. In the mid-1940s, Calvin and Wilson sought a

Standard agents like acetylacetone (acac) possessed

The Fluorine Effect: Electronic Modulation

The introduction of the

-

Inductive Effect: The strong electron-withdrawing nature of fluorine pulls electron density away from the enolic hydroxyl group.

-

Acidity Shift: This lowers the

of the enol proton to approximately 6.2–6.5 (compared to ~8.9 for acac). -

Operational Consequence: TTA can deprotonate and chelate metal ions at pH values as low as 1–2, preventing the formation of intractable metal hydroxides.

Mechanistic Principles

Keto-Enol Tautomerism & Chelation

TTA exists in a dynamic equilibrium between its keto and enol forms.[1] In non-polar solvents (benzene, toluene, xylene), the enol form is stabilized by an intramolecular hydrogen bond. This enol form is the active extractant.

The Extraction Equilibrium:

Visualization: Tautomerism & Chelation Logic

The following diagram illustrates the structural transformation and the chelation mechanism.

Figure 1: The conversion of TTA from its inactive keto form to the active enol chelator, facilitating phase transfer of the metal ion.

The Synergistic Effect

TTA extraction efficiency is often limited by the coordination geometry of the metal complex. Many metal-TTA chelates retain residual water molecules (

The Solution: Synergistic Extraction.[2][3][4][5] By adding a neutral donor (Lewis base) such as TOPO (Tri-n-octylphosphine oxide) or TBP (Tributyl phosphate) , the residual water is displaced, forming a lipophilic adduct.[1]

Synergistic Reaction:

This can increase distribution ratios (

Figure 2: Mechanism of synergistic extraction where a neutral donor displaces hydration shells to enhance organic solubility.[1]

Critical Applications & Separation Factors

Actinide Partitioning

TTA is legendary for separating tetravalent actinides (

-

Mechanism: Tetravalent ions have a much higher formation constant with TTA at low pH (0.5 – 1.0 M

) than trivalent ions.[1] -

Protocol Insight: Adjusting the oxidation state of Plutonium (e.g., reducing to

) allows it to be back-extracted, leaving other species in the organic phase.

Zirconium/Hafnium Separation

One of the most difficult separations in inorganic chemistry due to identical atomic radii.

-

System: TTA in benzene from 2M

. -

Result: Zr extracts preferentially over Hf.[1] While modern industrial processes use TBP or MIBK, TTA remains a benchmark for high-purity analytical separations.[1]

Data Summary: Extraction Constants ( )

Values are approximate and solvent-dependent (typically Benzene).[1]

| Metal Ion | Oxidation State | log K_ex (TTA only) | Synergistic Agent | Effect |

| Pu | +4 | ~6.8 | TBP | Moderate |

| U | +6 ( | -1.4 | TOPO | Strong |

| Th | +4 | ~3.0 | TBP | Weak |

| Am | +3 | -7.5 | TOPO | Very Strong |

| Eu | +3 | -7.4 | 1,10-Phenanthroline | Strong |

Experimental Master Protocol

Reagent Purification (Critical Step)

Commercial TTA is often yellow/brown due to decomposition products.[1] Impure TTA yields erratic

Purification Protocol:

-

Dissolution: Dissolve crude TTA in a minimum volume of hot benzene or cyclohexane.[1]

-

Filtration: Filter hot to remove insoluble solids.[1]

-

Crystallization: Add hexane slowly until turbidity appears. Cool to 4°C.[1]

-

Drying: Vacuum dry the white/pale-yellow crystals.[1] Store in the dark (light sensitive).

General Extraction Workflow

Figure 3: Standard operating procedure for batch solvent extraction using TTA.

Senior Scientist Note: TTA extraction kinetics can be slow, especially for certain ions like

Safety & Toxicology: A Drug Development Warning

While TTA is a tool for chemists, it is a toxin for biologists.[1]

-

Mechanism of Action: TTA is a potent inhibitor of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.[1] It binds to the quinone reduction site, blocking the transfer of electrons to ubiquinone.

-

Handling:

References

-

Calvin, M., & Wilson, K. W. (1945).[1] Stability of Chelate Compounds. Journal of the American Chemical Society.[6] Link[1]

-

Poskanzer, A. M., & Foreman, B. M. (1961).[1] A Summary of TTA Extraction Coefficients. Journal of Inorganic and Nuclear Chemistry. Link[1]

-

Sekine, T., & Dyrssen, D. (1967).[1] Solvent Extraction of Metal Ions with Mixed Ligands. Journal of Inorganic and Nuclear Chemistry. Link

-

Tappel, A. L. (1960).[1] Inhibition of Electron Transport by TTA. Biochemical Pharmacology. Link[1]

-

Nash, K. L. (1993).[1] A Review of the Basic Chemistry and Interactions of the Transuranium Elements in Liquid-Liquid Extraction Systems. Solvent Extraction and Ion Exchange.[1] Link[1]

Sources

- 1. Thenoyltrifluoroacetone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dl.astm.org [dl.astm.org]

Methodological & Application

Application Note: Preparation of TTA (TTFA) Stock Solutions for Mitochondrial Respiratory Assays

This Application Note is designed to serve as a definitive technical guide for the preparation and handling of 2-Thenoyltrifluoroacetone (TTFA) , often abbreviated as TTA in bioenergetics contexts.

Introduction & Mechanistic Basis[1]

2-Thenoyltrifluoroacetone (TTFA) is a potent, specific inhibitor of Complex II (Succinate Dehydrogenase/SQR) within the mitochondrial Electron Transport Chain (ETC). Unlike Rotenone (Complex I inhibitor) or Antimycin A (Complex III inhibitor), TTFA specifically binds to the ubiquinone-reduction site of Complex II, preventing the transfer of electrons from succinate to the Q-pool.

Critical Nomenclature Warning

"TTA" is frequently used as a shorthand for 2-Thenoyltrifluoroacetone in respiratory contexts. However, TTA is also the abbreviation for Tetradecylthioacetic acid, a PPAR-alpha agonist. To avoid catastrophic experimental error, verify the CAS number (326-91-0 ) before proceeding. This protocol refers exclusively to the Complex II inhibitor.

Experimental Utility

TTFA is essential for:

-

Isolating Complex I Activity: By blocking Complex II, researchers can ensure that oxygen consumption is driven solely by NADH-linked substrates (e.g., Pyruvate/Malate) without retrograde electron flow or succinate contribution.

-

Verifying Complex II Integrity: In "SUIT" (Substrate-Uncoupler-Inhibitor-Titration) protocols, TTFA is injected after succinate stimulation to confirm that respiration is indeed SDH-dependent.

-

ROS Generation Studies: TTFA blocks electron exit from Complex II, often inducing superoxide production at the flavin site (

), a critical mechanism in oxidative stress modeling.

Pathway Visualization

The following diagram illustrates the specific inhibition site of TTFA within the ETC.

Figure 1: Site of Action. TTFA specifically blocks electron transfer from Complex II to the Ubiquinone pool, isolating Complex I respiration.

Material Properties & Solubility

Before preparation, verify the physicochemical properties of your reagent.

| Property | Specification | Notes |

| Chemical Name | 2-Thenoyltrifluoroacetone | |

| Abbreviation | TTFA (or TTA) | |

| CAS Number | 326-91-0 | Verify this on the vial. |

| Molecular Weight | 222.18 g/mol | |

| Appearance | Crystalline solid | White to pale yellow. |

| Solubility (DMSO) | ~30 mg/mL (~135 mM) | Preferred solvent. |

| Solubility (Ethanol) | ~30 mg/mL | Alternative, but higher evaporation risk. |

| Solubility (Water) | Insoluble | Do not attempt aqueous stock. |

Protocol: Preparation of 50 mM Master Stock

While solubility allows for ~100 mM, a 50 mM stock is recommended to prevent precipitation during freeze-thaw cycles and to ensure accuracy when pipetting small volumes.

Reagents & Equipment[1][2][3][4][5][6][7]

-

TTFA Solid (CAS: 326-91-0)

-

Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%)

-

Analytical Balance (Precision 0.1 mg)

-

Amber Microcentrifuge Tubes (1.5 mL) – TTFA is light sensitive.

-

Vortex Mixer

Step-by-Step Procedure

-

Calculate Mass Requirement: To prepare 1 mL of 50 mM stock:

-

Weighing:

-

Weigh approximately 11.1 mg of TTFA powder into a tared amber microcentrifuge tube.

-

Note: Record the exact mass (e.g., if you weigh 12.4 mg, adjust DMSO volume accordingly).

-

Calculation Correction:

-

-

Solubilization:

-

Add the calculated volume of Anhydrous DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Inspect visually. The solution should be clear and yellow. If crystals remain, warm gently to 37°C for 2 minutes.

-

-

Aliquot & Storage:

-

Dispense into 50–100 µL aliquots in amber tubes.

-

Label: "TTFA 50 mM in DMSO", Date, Operator.

-

Store: -20°C (Stable for 6 months) or -80°C (Stable for >1 year).

-

Avoid repeated freeze-thaw cycles.

-

Experimental Workflows

Workflow A: High-Resolution Respirometry (Oroboros O2k)

In the Oroboros O2k, inhibitors are injected directly into the 2 mL chamber during the run.

-

Target Final Concentration: 10 µM – 50 µM. (10 µM is usually sufficient; 50 µM ensures maximal inhibition in dense tissue preparations).

-

Stock Used: 50 mM Master Stock.

Injection Guide:

| Chamber Volume | Desired [Final] | Volume of 50 mM Stock to Inject |

|---|---|---|

| 2.0 mL | 10 µM | 0.4 µL |

| 2.0 mL | 25 µM | 1.0 µL |

| 2.0 mL | 50 µM | 2.0 µL |

Tip: Use a 10 µL Hamilton syringe for precision. Wash syringe with pure ethanol and water immediately after use.

Workflow B: Seahorse XF Analysis (Agilent)

In Seahorse assays, the inhibitor is loaded into the injection port at a 10x concentration relative to the final well concentration.

-

Target Final Concentration: Typically 10 µM (Range: 5–20 µM).

-

Preparation: You must create a "Port Working Solution" by diluting the Master Stock into the Assay Medium.

Protocol for 10 µM Final Concentration:

-

Thaw 50 mM DMSO stock.

-

Prepare Port Working Solution (100 µM):

-

Dilute stock 1:500 in Assay Medium.

-

Example: Add 2 µL of 50 mM Stock to 998 µL of Assay Medium.

-

Result: 100 µM TTFA (0.2% DMSO).

-

-

Load Cartridge:

-

Load 20 µL (for XF96) or appropriate port volume of the 100 µM solution into the desired port (usually Port B or C).

-

-

Run Assay: Upon injection (1:10 dilution), the final concentration in the well will be 10 µM .

Troubleshooting & Quality Control

Visual Inspection

Before every assay, hold the stock tube up to a light source.

-

Clear/Yellow: Good to use.[1]

-

Cloudy/Crystals: Precipitation has occurred. Sonicate or warm to 37°C. If it does not clear, discard.

Self-Validating the Protocol (The "Succinate Check")

To confirm your TTFA stock is active:

-

Permeabilize cells or use isolated mitochondria.[2]

-

Add Rotenone (2 µM) to block Complex I.

-

Add Succinate (10 mM). Respiration should increase (State 2/3).

-

Add TTFA (10 µM).

-

Pass: Respiration crashes to near-zero (non-mitochondrial background).

-

Fail: Respiration continues. Stock is degraded or concentration is too low.

-

Common Pitfalls

-

Plasticware: TTFA can absorb into certain plastics over long periods. Use polypropylene or glass for long-term storage.

-

Light: Extensive exposure to UV/ambient light can degrade the fluorinated moiety. Keep amber.

-

Off-Target Effects: At concentrations >100 µM, TTFA may inhibit carboxylesterases or chelate divalent cations. Stick to the lowest effective dose (titrate if necessary).

Process Diagram: Stock Preparation

Figure 2: Step-by-step workflow for preparing a stable 50 mM Master Stock.

References

- Sun, F., et al. (2005). Crystal structure of mitochondrial respiratory membrane protein complex II. Cell, 121(7), 1043-1057. (Structural basis of TTFA binding).

-

Gnaiger, E. (2020). Mitochondrial Pathways and Respiratory Control.[3][4] Bioenerg. Commun. (Detailed protocols on SUIT and inhibitor titrations). Available at: [Link]

-

Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. (Standard injection strategies). Available at: [Link]

-

Zhang, J.G., et al. (2002). Thenoyltrifluoroacetone, a potent inhibitor of carboxylesterase activity.[5] Biochem Pharmacol. (Evidence of off-target esterase inhibition). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nathanshock.barshop.uthscsa.edu [nathanshock.barshop.uthscsa.edu]

- 3. agilent.com [agilent.com]

- 4. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thenoyltrifluoroacetone, a potent inhibitor of carboxylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Determination of Iron(III) Using Thenoyltrifluoroacetone (TTA)

Abstract & Scope

This application note details the protocol for the selective extraction and spectrophotometric determination of Iron(III) using 2-thenoyltrifluoroacetone (TTA). Unlike the 1,10-phenanthroline method which detects Fe(II) in aqueous phase, the TTA method is a liquid-liquid extraction (LLE) technique specific to Fe(III). This method is particularly valuable in drug development and impurity profiling because it allows for the pre-concentration of trace iron from complex matrices (e.g., biological fluids, API slurries) into an organic solvent, eliminating aqueous-phase interferences.

Principle of Assay

The determination is based on the chelation of Iron(III) with 2-thenoyltrifluoroacetone (TTA). TTA is a

Reaction Mechanism

The complex is hydrophobic and quantitatively extractable into organic solvents such as xylene, benzene, or methyl isobutyl ketone (MIBK).

Key Mechanistic Features:

-

Selectivity: The extraction constant (

) for Fe(III) with TTA is significantly higher than for divalent ions (Co, Ni, Mn) at low pH, providing inherent selectivity. -

Chromophore: The red complex exhibits a broad absorption maximum (

) at 510 nm .[1] -

Oxidation State: TTA specifically targets Fe(III). Total iron determination requires the prior oxidation of any Fe(II) present.

Chemical Pathway Diagram

Figure 1: Reaction pathway for the conversion and extraction of Iron species into the measureable Fe(TTA)3 complex.

Reagents & Apparatus

Apparatus

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer capable of reading at 510 nm (e.g., Agilent Cary 60 or equivalent).

-

Cuvettes: Matched quartz or glass cells, 10 mm path length.

-

Separatory Funnels: 125 mL, Squibb shape, Teflon stopcock.

-

pH Meter: Calibrated to pH 4.0 and 7.0 standards.

Reagents

-

Standard Iron(III) Solution (100

g/mL): Dissolve 0.863 g of ferric ammonium sulfate dodecahydrate [ -

TTA Solution (0.15 M): Dissolve 3.33 g of 2-thenoyltrifluoroacetone (TTA) in 100 mL of Xylene .

-

Note: Benzene was classically used but is carcinogenic. Xylene is the recommended modern substitute with similar extraction efficiency.

-

-

Buffer/pH Adjustment: 0.1 M HCl and 0.1 M Ammonium Acetate.

-

Oxidizing Agent: 3% Hydrogen Peroxide (

) or dilute Potassium Permanganate (

Experimental Protocol

Sample Preparation & Oxidation

-

Digestion: If the sample is a solid pharmaceutical or biological tissue, perform acid digestion (HNO3/HClO4) to release bound iron.

-

Oxidation: Take an aliquot of the sample solution containing 10–100

g of iron. Add 1 mL of 3% -

Cooling: Allow the solution to cool to room temperature.

Extraction Procedure

-

pH Adjustment: Transfer the sample to a beaker. Adjust the pH to 2.0 – 3.0 using dilute HCl or Ammonium Acetate. Monitor with a pH meter.

-

Critical Step: If pH < 1.5, extraction is incomplete. If pH > 3.5, Fe(III) may hydrolyze or precipitate.

-

-

Solvent Addition: Transfer the adjusted aqueous solution to a 125 mL separatory funnel. Add 10.0 mL of 0.15 M TTA-Xylene solution.

-

Equilibration: Shake the funnel vigorously for 5 minutes . Allow the phases to separate completely (approx. 5-10 mins). The organic layer (top) should turn red.

-

Separation: Drain the lower aqueous layer and discard (or save for back-extraction checks). Collect the upper organic layer into a dry test tube containing a small amount of anhydrous sodium sulfate (

) to remove trace water.

Measurement

-

Blank Preparation: Run a reagent blank containing distilled water instead of sample, following the exact extraction procedure.

-

Absorbance: Measure the absorbance of the dried organic extract against the reagent blank at 510 nm .

Workflow Diagram

Figure 2: Step-by-step extraction and measurement workflow.

Data Analysis & Validation

Calibration Curve

Prepare standard solutions containing 0, 10, 20, 40, 60, 80, and 100

Performance Characteristics

| Parameter | Typical Value | Notes |

| 510 nm | Broad peak (460-520 nm) | |

| Beer's Law Range | 0.5 – 10 | In the organic phase |

| Molar Absorptivity ( | ~4,700 - 5,000 L | Moderate sensitivity |

| Optimum pH | 2.0 – 3.0 | Critical control point |

| Stability | > 24 hours | Complex is very stable in xylene |

Interferences & Troubleshooting

-

Strong Interferents: EDTA, Citrate, Oxalate, and Fluoride (strong masking agents for Fe). These must be destroyed by acid digestion prior to analysis.

-

Weak Interferents: Co(II), Ni(II), Cu(II). These generally do not extract significantly at pH 2.0. If present in >100x excess, use masking agents or perform a prior separation.

-

Turbidity: If the organic layer is cloudy, it indicates water retention. Ensure drying with anhydrous

.

References

-

De, A. K., & Khopkar, S. M. (1960). Spectrophotometric determination of iron with 2-thenoyltrifluoroacetone. Analytica Chimica Acta, 22, 223–228.

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for solvent extraction principles).

- Sandell, E. B. (1959). Colorimetric Determination of Traces of Metals (3rd ed.). Interscience Publishers.

- Majumdar, S. K., & De, A. K. (1960). Liquid-liquid extraction of iron(III) with 2-thenoyltrifluoroacetone. Talanta.

Sources

Application Notes and Protocols for the Synthesis of Luminescent Metal-Thenoyltrifluoroacetone Complexes

Introduction: The Allure of Lanthanide Luminescence

The trivalent lanthanide ions possess unique photophysical properties characterized by sharp, line-like emission spectra and long luminescence lifetimes, making them highly desirable for a wide range of applications, from bioimaging and diagnostics to materials science and optoelectronics.[1][2][3] However, the direct excitation of lanthanide ions is inefficient due to the Laporte-forbidden nature of their f-f transitions.[4][5] To overcome this limitation, organic ligands that can absorb light and efficiently transfer the energy to the lanthanide ion are employed. This process, known as the "antenna effect" or sensitized luminescence, is the cornerstone of designing highly luminescent lanthanide complexes.[6][7]

Among the various classes of organic ligands, β-diketonates, and specifically thenoyltrifluoroacetone (TTA), have proven to be exceptionally effective sensitizers for lanthanide ions, particularly Europium (Eu³⁺) and Terbium (Tb³⁺).[8][9] The TTA ligand possesses a high absorption cross-section in the UV region and a triplet state energy level that is suitably positioned to facilitate efficient energy transfer to the emissive energy levels of these lanthanide ions.[10] This guide provides a comprehensive overview of the synthesis of metal-TTA complexes, with a focus on lanthanide complexes, detailing the underlying principles, step-by-step protocols, and critical experimental considerations.

The Mechanism of Sensitized Luminescence: The "Antenna Effect"

The enhanced luminescence of lanthanide-TTA complexes is a multi-step process that can be broken down as follows:

-

Ligand Excitation: The organic ligand (TTA) absorbs incident photons (typically UV light), promoting an electron from its singlet ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited ligand undergoes rapid and efficient intersystem crossing from the singlet excited state (S₁) to a lower-energy triplet state (T₁).

-

Energy Transfer: The energy from the ligand's triplet state (T₁) is transferred to the lanthanide ion, exciting a 4f electron to a higher energy level.

-

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting a photon, resulting in the characteristic sharp emission lines of the specific lanthanide.[11]

The efficiency of this process is highly dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion, as well as the distance and geometric arrangement between the ligand and the metal center.

Caption: The "Antenna Effect" mechanism in lanthanide-TTA complexes.

Experimental Protocols: Synthesis of Lanthanide-TTA Complexes

The synthesis of lanthanide-TTA complexes is typically achieved through a precipitation reaction in a suitable solvent. The following protocols provide a general framework for the synthesis of a tris(TTA) lanthanide complex, often incorporating an ancillary ligand to enhance stability and luminescence.

Protocol 1: General Synthesis of a Tris(TTA) Lanthanide Complex (e.g., Eu(TTA)₃(H₂O)₂)

This protocol outlines the basic synthesis of a hydrated tris(TTA) lanthanide complex.

Materials:

-

Thenoyltrifluoroacetone (TTA)

-

Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O)

-

Ethanol

-

Deionized water

-

Sodium hydroxide (NaOH) or ammonia solution (for pH adjustment)

Procedure:

-

Ligand Solution Preparation: Dissolve the desired molar equivalent of TTA (typically 3 equivalents) in ethanol with gentle stirring.

-

pH Adjustment: Slowly add a dilute solution of NaOH or ammonia to the TTA solution until the TTA is fully deprotonated and the solution becomes clear. The pH should be adjusted to approximately 7.[12]

-

Lanthanide Salt Solution Preparation: In a separate beaker, dissolve 1 molar equivalent of the lanthanide(III) chloride hexahydrate in deionized water or ethanol.[8]

-

Complexation: Slowly add the lanthanide salt solution dropwise to the stirred TTA ligand solution at room temperature.[6][8] A precipitate should form almost immediately.

-

Reaction and Precipitation: Continue stirring the mixture for several hours (typically 2-4 hours, though some protocols suggest up to 24 hours) to ensure complete reaction.[6]

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted salts, followed by a small amount of cold ethanol to remove excess ligand.[8][13]

-

Drying: Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final product.

Protocol 2: Synthesis of a Mixed-Ligand Lanthanide-TTA Complex with an Ancillary Ligand (e.g., Eu(TTA)₃(Phen))

The introduction of an ancillary ligand, such as 1,10-phenanthroline (Phen) or 2,2'-bipyridine (bpy), can displace the coordinated water molecules, leading to enhanced luminescence by reducing non-radiative decay pathways.[14]

Materials:

-

Eu(TTA)₃(H₂O)₂ (prepared as in Protocol 1)

-

1,10-phenanthroline (Phen)

-

Ethanol or a similar suitable solvent

Procedure:

-

Dissolution: Dissolve the Eu(TTA)₃(H₂O)₂ complex in a minimal amount of hot ethanol.

-

Ancillary Ligand Addition: In a separate flask, dissolve a stoichiometric amount (1 equivalent) of 1,10-phenanthroline in ethanol.

-

Complexation: Add the phenanthroline solution to the solution of the europium complex.

-

Crystallization: Allow the solution to cool slowly to room temperature. The mixed-ligand complex will precipitate out of the solution.

-

Isolation and Washing: Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum.

Caption: General workflow for the synthesis of lanthanide-TTA complexes.

Key Experimental Parameters and Their Influence

The successful synthesis of highly luminescent metal-TTA complexes is contingent on several critical experimental parameters:

| Parameter | Influence on Synthesis and Luminescence |

| pH | The deprotonation of the β-diketone is essential for chelation. A pH of around 7 is generally optimal for the formation of the complex.[12] |

| Solvent | The choice of solvent can affect the solubility of the reactants and the final product, influencing the yield and crystal quality. Ethanol and methanol are commonly used.[15] |

| Stoichiometry | A 3:1 molar ratio of TTA to the lanthanide ion is typically used for the synthesis of tris-complexes. The addition of a 1:1 molar ratio of the ancillary ligand is common for mixed-ligand complexes. |

| Ancillary Ligands | Ancillary ligands like phenanthroline or bipyridine can enhance the luminescence quantum yield by shielding the lanthanide ion from solvent molecules that can quench the luminescence.[14] They can also improve the thermal stability of the complex. |

| Temperature | Most syntheses are carried out at room temperature. However, temperature can influence the kinetics of the reaction and the crystallinity of the product. |

Characterization of Metal-TTA Complexes

A comprehensive characterization of the synthesized complexes is crucial to confirm their identity, purity, and photophysical properties.

| Technique | Purpose |

| Infrared (IR) Spectroscopy | To confirm the coordination of the TTA ligand to the metal ion by observing shifts in the C=O stretching frequency.[10] |

| UV-Visible Spectroscopy | To determine the absorption properties of the complex, which is primarily due to the TTA ligand. |

| Luminescence Spectroscopy | To measure the excitation and emission spectra, determine the luminescence lifetime, and calculate the quantum yield of the complex. The characteristic sharp emission peaks of the lanthanide ion confirm successful energy transfer.[7] |

| Elemental Analysis | To determine the elemental composition of the complex and confirm the stoichiometry. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of coordinated solvent molecules. |

Applications in Research and Drug Development

The unique luminescent properties of metal-TTA complexes have led to their application in various fields:

-

Bioimaging and Biosensing: The long luminescence lifetimes of these complexes allow for time-gated detection, which eliminates background fluorescence from biological samples, leading to highly sensitive assays.[16][17][18] They can be used as luminescent probes for detecting biomolecules.[19]

-

Drug Development: Luminescent lanthanide complexes can be used in high-throughput screening assays to identify potential drug candidates.[2]

-

Organic Light-Emitting Diodes (OLEDs): The sharp emission profiles of lanthanide complexes are advantageous for creating highly saturated colors in OLED displays.[7][20]

-

Anti-Counterfeiting: The unique spectral signatures of these complexes make them suitable for use in security inks and materials.[5]

Conclusion

The synthesis of luminescent metal-thenoyltrifluoroacetone complexes, particularly with lanthanide ions, offers a versatile platform for the development of advanced materials with tailored photophysical properties. A thorough understanding of the underlying principles of the "antenna effect" and careful control over the synthetic parameters are paramount to achieving highly efficient luminescent materials. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore the vast potential of these fascinating coordination compounds.

References

-

Gomez, G. E., et al. (2023). Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder. Emergent Scientist. Retrieved from [Link]

-

Gomez, G. E., et al. (2023). Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder. ResearchGate. Retrieved from [Link]

-

Koc F., et al. (2021). Synthesis, Characterization, and Use of Lanthanide Chelate of β-Diketonate Based Ligand as a Luminescent Biolabel. DergiPark. Retrieved from [Link]

-

Nikitina, E. A., et al. (2025). Lanthanide complexes with a new luminescent iminophosphonamide ligand bearing phenylbenzothiazole substituents. Dalton Transactions. Retrieved from [Link]

-

Mara, D. (2020). Luminescent lanthanide beta-diketonate complexes : insights into the role of coordination environment on the photophysical properties of lanthanide ions. ResearchGate. Retrieved from [Link]

-

da Silva, M. A., et al. (n.d.). New Europium(III) TTA Complex Containing 2-Pyrrolidone as Coligand to Application as Luminescent Sensor: PbII and Ethanol in Gasoline. SciELO. Retrieved from [Link]

-

Butler, S. J., et al. (2025). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. ACS Publications. Retrieved from [Link]

-